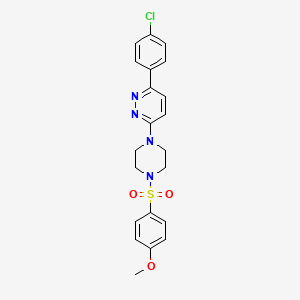![molecular formula C22H23N7O3 B2940778 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea CAS No. 1396889-47-6](/img/structure/B2940778.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the pyrimidine ring: This involves the condensation of appropriate aldehydes with guanidine derivatives.
Coupling of the pyridine and piperazine moieties: This step requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Materials Science: Use in the development of novel polymers and materials with unique electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea involves its interaction with specific molecular targets. These targets could include:
Receptors: Binding to and modulating the activity of specific receptors in the body.
Enzymes: Inhibition or activation of enzymes involved in key biochemical pathways.
Pathways: Modulation of signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea: Lacks the pyridine and piperazine moieties.
3-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl}urea: Lacks the benzodioxin moiety.
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}urea is unique due to its combination of benzodioxin, pyridine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c30-22(26-16-4-5-18-19(13-16)32-12-11-31-18)27-17-14-24-21(25-15-17)29-9-7-28(8-10-29)20-3-1-2-6-23-20/h1-6,13-15H,7-12H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZXLVVNEZHQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
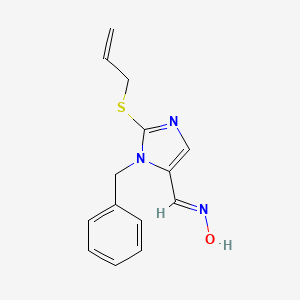
![2-acetyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2940696.png)
![benzyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B2940698.png)
![4-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2940700.png)
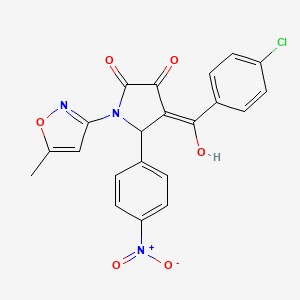
![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2940703.png)
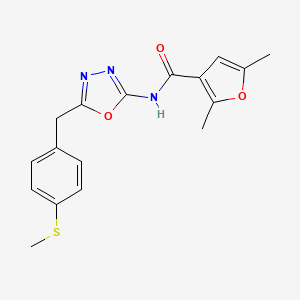
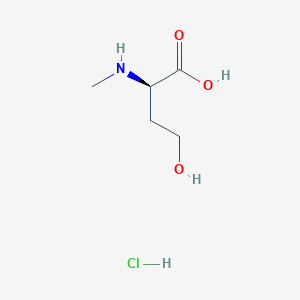
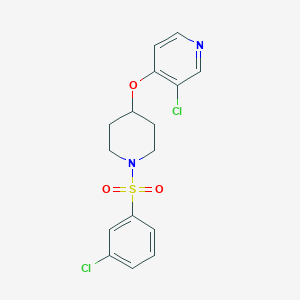
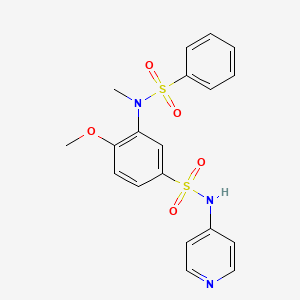

![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)
![N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2940717.png)
